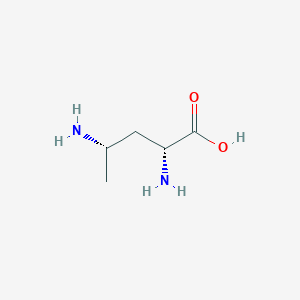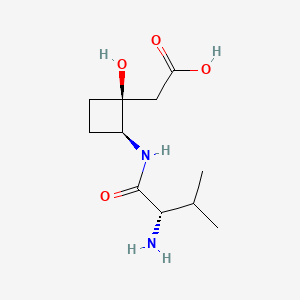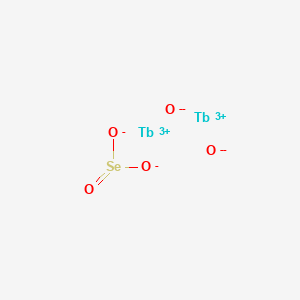
(2R,4S)-2,4-diaminopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2,4-diaminopentanoic acid is the (2R,4S)-diastereomer of 2,4-diaminopentanoic acid It is a conjugate base of a (2R,4S)-2,4-diazaniumylpentanoate. It is a conjugate acid of a (2R,4S)-2,4-diaminopentanoate.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
The stereoselective synthesis of unusual basic amino acids, including (2R,4S)-2,4-diaminopentanoic acid, was achieved through the hydrogenation of cyclic α,β-dehydro dipeptides. This process is significant for the synthesis of basic amino acids like ornithine and 2,4-diaminopentanoic acid, which have applications in various biochemical processes (Park et al., 1989).
Novel Amino Acid Identification
2,4-Diamino-3-methylbutanoic acid, closely related to 2,4-diaminopentanoic acid, has been identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots. Such discoveries are crucial for understanding the complex biochemistry of plant-microbe interactions (Shaw et al., 1981).
Enzyme Characterization
The enzyme 2,4-diaminopentanoate dehydrogenase, involved in oxidative ornithine degradation, catalyzes the conversion of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate. This enzyme's characterization from Fervidobacterium nodosum Rt17-B1 provides insights into its role in amino acid metabolism (Fukuyama et al., 2014).
Ornithine Metabolism
Research on Clostridium sticklandii has revealed that this bacterium converts ornithine to 2-amino-4-ketopentanoic acid via 2,4-diaminopentanoic acid. Understanding this process is crucial for comprehending bacterial amino acid metabolism (Tsuda & Friedmann, 1970).
Propiedades
Nombre del producto |
(2R,4S)-2,4-diaminopentanoic acid |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2R,4S)-2,4-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
Clave InChI |
PCEJMSIIDXUDSN-IUYQGCFVSA-N |
SMILES isomérico |
C[C@@H](C[C@H](C(=O)O)N)N |
SMILES canónico |
CC(CC(C(=O)O)N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)
![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)









